molecular formula C11H16N4O B2393435 1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1353974-11-4

1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol

Cat. No. B2393435
CAS RN: 1353974-11-4
M. Wt: 220.276
InChI Key: RSCOEXKLGSJKCV-UHFFFAOYSA-N
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Description

The compound “1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol” is a chemical with the molecular formula C11H16N4O . It has a molecular weight of 220.27 g/mol .


Molecular Structure Analysis

The structure of “1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is linked to a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The cyclopropylamino group is attached to the pyrimidine ring .

Scientific Research Applications

Hydrogen Bonding and Molecular Structure

  • 1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol derivatives exhibit significant polarization in their electronic structures, which is critical in understanding their molecular interactions. Studies have highlighted the presence of intramolecular hydrogen bonds within these compounds, which contribute to the formation of distinct molecular structures such as ribbons and sheets in certain derivatives (Orozco et al., 2009).

Biological Activity and Potential Applications

  • The compound has been used in the synthesis of various derivatives with potential biological applications. For instance, derivatives have shown pronounced plant growth stimulating effects, indicating potential agricultural applications (Pivazyan et al., 2019).
  • In medical research, derivatives of this compound have been explored as analogues of 2′,3′-dideoxynucleotides, which are significant in the study of nucleic acid structures and functions (Harnden et al., 1992).

Chemical Synthesis and Modification

  • The compound has been a focus in the synthesis of new chemical structures, such as pyrimidine derivatives. These synthesized compounds have been studied for various properties, including antimicrobial activity (Al-Haiza et al., 2003).
  • It also plays a role in the design of molecules with potential therapeutic applications, such as HIV non-nucleoside reverse transcriptase inhibitors. This highlights its significance in drug discovery and development (Liu et al., 2014).

Future Directions

The future directions for research on “1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol” and similar compounds could involve further exploration of their synthesis, properties, and potential biological activities. Pyrrolidine derivatives are of interest in drug discovery due to their potential for structural diversity and biological activity .

properties

IUPAC Name

1-[6-(cyclopropylamino)pyrimidin-4-yl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c16-9-3-4-15(6-9)11-5-10(12-7-13-11)14-8-1-2-8/h5,7-9,16H,1-4,6H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCOEXKLGSJKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=NC=N2)N3CCC(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol

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